molecular formula C10H13NO B025707 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 103791-35-1

1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B025707
M. Wt: 163.22 g/mol
InChI Key: STXJWRAZXHJWQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol and its derivatives has been explored through various synthetic routes, focusing on optimizing yields and confirming structural identities. An example includes the synthesis of a closely related compound, (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol, identified as a key impurity in the synthesis of Varenicline®. This synthesis utilized lithium aluminum hydride (LAH) for reduction, with high-performance liquid chromatography (HPLC) analysis confirming the structure (Busch et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol and related compounds has been characterized using various analytical techniques. Spectroscopic and diffractometric studies have played a crucial role in determining the polymorphic forms and molecular conformations of similar compounds (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol is influenced by its functional groups, which participate in various chemical reactions. For example, aminomethylation reactions have been explored for the synthesis of derivatives, highlighting the compound's versatility in forming new chemical bonds (Agababyan et al., 2002).

Scientific Research Applications

Synthesis and Impurity Identification

The synthesis of "(1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol" has been described, which is a structural confirmation of the main band impurity found in the starting material of Varenicline®, a smoking cessation drug. A racemic synthesis was developed that is shorter than previous methods, utilizing lithium aluminum hydride (LiAlH4) for optimal results. This synthesis facilitates the production of Varenicline® by identifying and managing impurities in its synthesis pathway (Busch et al., 2008).

Chiral Solvating Agents

Thiourea derivatives of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol have been studied as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy. This research demonstrates the compound's utility in stereochemical analysis, providing an efficient method for distinguishing between enantiomers of amino acids, which is crucial in pharmaceutical research and development (Recchimurzo et al., 2020).

DNA Binding Activity

Studies on novel chiral Schiff bases derived from 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol have shown that these compounds exhibit significant DNA binding activity. The effect of remote substituents on the structure and biological activity of these Schiff bases was explored, revealing insights into the interaction of small molecules with DNA, which is essential for the development of new therapeutic agents (Bora et al., 2021).

Anti-inflammatory Applications

Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol, have been synthesized and evaluated for their anti-inflammatory activity. These compounds represent a new class of anti-inflammatory agents, demonstrating the potential therapeutic applications of derivatives of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol in treating inflammation (Sheridan et al., 2009).

Antioxidant and Enzyme Inhibition

1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives have been synthesized and screened for their antioxidant activity and inhibition of the 2HCK enzyme, which is involved in cell growth and proliferation. These findings suggest the compound's potential in developing antioxidant therapies and as a target for inhibiting specific enzymes related to cell growth (Reddy et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it were to show promise as a drug, further studies could be conducted to investigate its efficacy, safety, and mechanism of action .

properties

IUPAC Name

1-(aminomethyl)-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXJWRAZXHJWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

CAS RN

103791-35-1
Record name 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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